7-Oxoglycochenodeoxycholic acid
Description
7-Oxoglycochenodeoxycholic acid (7-oxo-GCDCA) is a glycine-conjugated bile acid derivative characterized by a 7-keto group on its steroidal backbone. It plays a critical role in steroid metabolism, particularly as a substrate for enzymes like 7α-hydroxysteroid dehydrogenase (7α-HSDH) and 11β-hydroxysteroid dehydrogenase type 1 (11β-HSDH1) . Structural studies reveal that 7-oxo-GCDCA binds to 7α-HSDH in a ternary complex with NADH, inducing a closed conformation of the enzyme’s active site, which is essential for catalysis . This compound is also implicated in the redox balance of oxysterols, influencing cellular signaling and metabolic pathways .
Properties
CAS No. |
75808-00-3 |
|---|---|
Molecular Formula |
C26H41NO5 |
Molecular Weight |
447.6 g/mol |
IUPAC Name |
2-[[(4R)-4-[(3R,5S,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid |
InChI |
InChI=1S/C26H41NO5/c1-15(4-7-22(30)27-14-23(31)32)18-5-6-19-24-20(9-11-26(18,19)3)25(2)10-8-17(28)12-16(25)13-21(24)29/h15-20,24,28H,4-14H2,1-3H3,(H,27,30)(H,31,32)/t15-,16+,17-,18-,19+,20+,24+,25+,26-/m1/s1 |
InChI Key |
MOZIKWXTNVWDAB-JPNWVCBHSA-N |
SMILES |
CC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2C(=O)CC4C3(CCC(C4)O)C)C |
Isomeric SMILES |
C[C@H](CCC(=O)NCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)C[C@H]4[C@@]3(CC[C@H](C4)O)C)C |
Canonical SMILES |
CC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2C(=O)CC4C3(CCC(C4)O)C)C |
Synonyms |
7-oxo-GCGCA 7-oxoglycochenodeoxycholic acid |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares 7-oxo-GCDCA with structurally related bile acids:
Key Research Findings
Enzymatic Specificity :
- 7-oxo-GCDCA uniquely stabilizes the closed conformation of 7α-HSDH through hydrogen bonding with catalytic residues (Tyr159, Lys163, Ser146), enabling efficient dehydrogenation . In contrast, unconjugated 7-ketodeoxycholic acid lacks the glycine moiety, reducing its affinity for 7α-HSDH .
- 11β-HSDH1 exhibits distinct substrate orientation for 7-oxo-GCDCA compared to other 7-oxysterols, favoring interactions with the A-ring over the D-ring .
Metabolic Pathways: 7-oxo-GCDCA is synthesized via glycine conjugation of chenodeoxycholic acid followed by oxidation at position 7 . In contrast, ursodeoxycholic acid is produced by stereoselective reduction of 7-ketolithocholic acid, a process enhanced by aprotic solvents .
7-Ketodeoxycholic acid is a microbial metabolite linked to gut dysbiosis and inflammatory bowel disease, whereas 7-oxo-GCDCA is primarily hepatobiliary in origin .
Data Table: Physicochemical Properties
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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